molecular formula C11H17ClN2O5 B1681216 Talaglumetad hydrochloride CAS No. 441765-97-5

Talaglumetad hydrochloride

Cat. No.: B1681216
CAS No.: 441765-97-5
M. Wt: 292.71 g/mol
InChI Key: TWZDLCLCMKMJPE-OAOSNHGPSA-N
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Description

Talaglumetad hydrochloride is a small molecule drug that acts as a prodrug of Eglumegad. It is a potent and selective agonist of the type II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are involved in modulating neurotransmission and are implicated in various psychiatric disorders, including anxiety and stress-related conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Talaglumetad hydrochloride involves the preparation of its precursor, Eglumegad. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Talaglumetad hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Talaglumetad hydrochloride has been extensively studied for its potential therapeutic applications in various fields:

Mechanism of Action

Talaglumetad hydrochloride exerts its effects by acting as an agonist of the type II metabotropic glutamate receptors (mGluR2 and mGluR3). These receptors are G-protein-coupled receptors that modulate neurotransmission by inhibiting the release of excitatory neurotransmitters. The activation of mGluR2 and mGluR3 leads to a decrease in neuronal excitability and a reduction in stress and anxiety responses. The compound’s prodrug form, this compound, is hydrolyzed in the body to release the active form, Eglumegad, which then binds to and activates the receptors .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its prodrug form, which enhances its bioavailability and allows for more efficient delivery of the active compound, Eglumegad. This prodrug strategy improves the pharmacokinetic properties and therapeutic potential of the compound compared to its active form alone .

Properties

CAS No.

441765-97-5

Molecular Formula

C11H17ClN2O5

Molecular Weight

292.71 g/mol

IUPAC Name

(1S,2S,5R,6S)-2-[[(2S)-2-aminopropanoyl]amino]bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride

InChI

InChI=1S/C11H16N2O5.ClH/c1-4(12)8(14)13-11(10(17)18)3-2-5-6(7(5)11)9(15)16;/h4-7H,2-3,12H2,1H3,(H,13,14)(H,15,16)(H,17,18);1H/t4-,5-,6-,7-,11-;/m0./s1

InChI Key

TWZDLCLCMKMJPE-OAOSNHGPSA-N

SMILES

CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N.Cl

Isomeric SMILES

C[C@@H](C(=O)N[C@]1(CC[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N.Cl

Canonical SMILES

CC(C(=O)NC1(CCC2C1C2C(=O)O)C(=O)O)N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-((2'-amino)propionyl)aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid
LY 544344
LY-544344
LY544344

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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